Cas no 1804151-47-0 (2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one)

2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one is a brominated aromatic ketone compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a bromine-substituted propanone group attached to a substituted phenyl ring (3-ethyl-2-methyl), enhancing reactivity for nucleophilic substitution and coupling reactions. The compound is particularly useful in the synthesis of complex molecules due to its electrophilic carbonyl and bromine moieties, which facilitate further functionalization. It exhibits high purity and stability under controlled conditions, making it suitable for precise synthetic workflows. The ethyl and methyl substituents on the phenyl ring influence steric and electronic properties, allowing tailored reactivity in multi-step transformations. Proper handling is advised due to its potential lachrymatory effects.
2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one structure
1804151-47-0 structure
Product Name:2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one
CAS No:1804151-47-0
MF:C12H15BrO
MW:255.150902986526
CID:4971673
Update Time:2025-06-08

2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one
    • Inchi: 1S/C12H15BrO/c1-4-10-6-5-7-11(8(10)2)12(14)9(3)13/h5-7,9H,4H2,1-3H3
    • InChI Key: LPFVURGODOIPGE-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1=CC=CC(CC)=C1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • XLogP3: 4
  • Topological Polar Surface Area: 17.1

2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013024142-250mg
2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one
1804151-47-0 97%
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499.20 USD 2021-06-24
Alichem
A013024142-500mg
2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one
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Alichem
A013024142-1g
2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one
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Additional information on 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one

Professional Introduction to 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one (CAS No. 1804151-47-0)

2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one, identified by the CAS number 1804151-47-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring and an aliphatic ketone moiety, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development. The presence of both bromine and methyl substituents on the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.

The compound's structure, characterized by a propan-1-one backbone linked to a 3-ethyl-2-methylphenyl group, imparts unique electronic and steric properties. These features are particularly relevant in medicinal chemistry, where such structural motifs are often employed to modulate binding affinity and metabolic stability. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from aromatic ketones. 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one fits well within this trend, as it can serve as a precursor for synthesizing novel pharmacophores. For instance, its transformation into more complex scaffolds has been explored in the development of potential therapeutic agents targeting neurological disorders. The compound's ability to undergo selective functionalization allows researchers to fine-tune its properties for specific biological activities.

One of the most compelling aspects of 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop inhibitors of enzymes involved in cancer pathways. The bromine substituent facilitates palladium-catalyzed reactions, enabling the construction of aryl-aliphatic bonds that are crucial for enzyme inhibition. Such modifications have been reported to enhance binding interactions with target proteins, potentially leading to more effective drug candidates.

The compound's relevance extends beyond academic research into industrial applications. Its synthesis involves well-established organic reactions, making it accessible for large-scale production when required. The demand for high-purity intermediates in drug manufacturing has positioned 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one as a commercially valuable asset. Chemical companies specializing in fine chemicals often stock this compound due to its utility in synthesizing a wide range of derivatives.

Advances in computational chemistry have further enhanced the understanding of 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one's reactivity. Molecular modeling studies have provided insights into how its electronic distribution influences reaction outcomes, guiding chemists in designing more efficient synthetic routes. These computational tools are increasingly integrated into drug discovery pipelines, streamlining the identification of promising candidates from vast chemical libraries.

The safety profile of 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one is another critical consideration. While not classified as a hazardous material under standard regulations, proper handling protocols must be followed to ensure safe laboratory practices. Its stability under various conditions has been thoroughly investigated, providing guidelines for storage and transportation. Such information is essential for researchers who incorporate this compound into their experimental workflows.

Future research directions may explore novel derivatives of 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one, focusing on optimizing its pharmacological properties. The integration of machine learning algorithms could accelerate the discovery process by predicting molecular properties and suggesting modifications that enhance biological activity. This interdisciplinary approach combines traditional organic synthesis with cutting-edge computational methods, offering new avenues for innovation.

In conclusion, 2-Bromo-1-(3-ethyl-2-methylphenyl)propan-1-one (CAS No. 1804151-47-0) represents a cornerstone in modern synthetic and medicinal chemistry. Its unique structural features and reactivity make it indispensable for researchers developing new therapeutic agents. As the field progresses, this compound will likely continue to play a pivotal role in advancing chemical biology and drug discovery initiatives worldwide.

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